Benzene-1,3-diol;prop-2-en-1-ol

water-soluble adhesive resorcinol-allyl alcohol copolymer VOC reduction

Benzene-1,3-diol;prop-2-en-1-ol (CAS 42425-45-6), also referred to as resorcinol–allyl alcohol polymer or allyl alcohol–resorcinol polymer, is a phenolic copolymer formed by the acid-catalyzed condensation of resorcinol with allyl alcohol. The polymer backbone contains alkylene-bridged resorcinol units that introduce olefinic functionality into the resin matrix.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 42425-45-6
Cat. No. B13731428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,3-diol;prop-2-en-1-ol
CAS42425-45-6
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC=CCO.C1=CC(=CC(=C1)O)O
InChIInChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-2-3-4/h1-4,7-8H;2,4H,1,3H2
InChIKeyDVYYBJAZNUJPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene-1,3-diol;prop-2-en-1-ol (CAS 42425-45-6) – Resorcinol–Allyl Alcohol Polymer for Adhesive and Resin Formulations


Benzene-1,3-diol;prop-2-en-1-ol (CAS 42425-45-6), also referred to as resorcinol–allyl alcohol polymer or allyl alcohol–resorcinol polymer, is a phenolic copolymer formed by the acid-catalyzed condensation of resorcinol with allyl alcohol. The polymer backbone contains alkylene-bridged resorcinol units that introduce olefinic functionality into the resin matrix [1]. This structural motif distinguishes it from simple resorcinol–formaldehyde (RF) condensates and enables tunable water solubility, enhanced adhesion to synthetic fibers, and compatibility with formaldehyde‑free thermosetting binder systems [2].

Why Resorcinol or Simple Alkylresorcinols Cannot Replace Benzene-1,3-diol;prop-2-en-1-ol in Demanding Adhesive and Resin Applications


Although resorcinol (CAS 108-46-3) and mono‑alkylresorcinols such as 2‑allylresorcinol (CAS 1746-89-0) share the resorcinol nucleus, they lack the polymeric alkylene‑bridged architecture that imparts controlled water solubility and multi‑point adhesion capability. Monomeric resorcinol requires formaldehyde condensation to build molecular weight, whereas the resorcinol–allyl alcohol polymer already possesses an oligomeric backbone that can be directly formulated into aqueous adhesives without a formaldehyde cure step [1]. Attempts to interchange these compounds lead to loss of solubility tunability, reduced adhesion to polyester and other synthetic fibers, and reintroduction of formaldehyde-related regulatory burdens [2].

Quantitative Differentiation Evidence for Benzene-1,3-diol;prop-2-en-1-ol (CAS 42425-45-6) Against Key Comparators


Water Solubility Control Via Allyl‑to‑Resorcinol Ratio vs. Unmodified Resorcinol

The resorcinol–allyl alcohol polymer can be rendered water‑soluble by maintaining the allyl unsaturate‑to‑resorcinol molar ratio at ≤0.5 : 1. Specifically, with allyl chloride as the unsaturate, a ratio of 0.3–0.5 mol per mol of resorcinol yields water‑soluble products suitable for aqueous adhesive formulations [1]. In contrast, unmodified resorcinol is a crystalline solid (mp ~ 110 °C) with fixed water solubility (~ 1 g mL⁻¹ at 25 °C) that cannot be systematically tuned without chemical derivatization [2]. At higher allyl‑to‑resorcinol ratios (>0.7 : 1), the copolymer becomes water‑insoluble but remains soluble in organic solvents, providing a formulation window that monomeric resorcinol does not offer [1].

water-soluble adhesive resorcinol-allyl alcohol copolymer VOC reduction

H‑Adhesion Performance on Polyester Tire Cord vs. Conventional RFL Control

In a direct comparative study, polyester tire cord treated with a resorcinol–allyl‑type unsaturate polymer‑formaldehyde resol composition (Dip 1) achieved H‑adhesion values of 27.0–28.4 lbs (Stock A) and 31.5–33.7 lbs (Stock B). The conventional resorcinol‑formaldehyde RFL control gave 25.4 lbs (Stock A) and 34.0 lbs (Stock B). The polymer‑based formulation delivered comparable or numerically higher adhesion at lower total resorcinol content, while also providing aqueous processability [1]. Monomeric 2‑allylresorcinol cannot achieve equivalent adhesion without a formaldehyde condensation step, and simple resorcinol lacks the polymeric architecture needed for multi‑point substrate interaction [2].

polyester fiber adhesion RFL adhesive unsaturate-resorcinol polymer

Formaldehyde‑Free Curing Capability vs. Resorcinol–Formaldehyde Resins

Resorcinol–allyl alcohol polymer belongs to a class of alkylresorcinol‑based resins that can be cured without formaldehyde, using alternative crosslinkers such as cycloaliphatic dialdehydes or styrene [1]. In contrast, conventional resorcinol–formaldehyde (RF) resins require formaldehyde for network formation, leading to residual free formaldehyde levels typically in the range of 0.1–1.0 wt% even after extensive curing [2]. Formaldehyde‑free binder systems based on resorcinol and allyl‑type modifiers have been shown to deliver hot wet tensile strength equivalent to phenol–formaldehyde resins on a performance‑cost basis, but without the formaldehyde emission burden [3].

formaldehyde-free resin alkylresorcinol thermosetting binder

Thermal Behavior: Allyl Group Reactivity vs. Monomeric Resorcinol

Allyl‑substituted resorcinol derivatives undergo Claisen rearrangement at elevated temperatures (typically 180–220 °C), converting allyl ether linkages into carbon‑carbon bonded ortho‑ or para‑allylphenol structures [1]. This thermal rearrangement provides a latent crosslinking or post‑cure densification mechanism not available to unsubstituted resorcinol (which simply melts at ~110 °C and boils at ~280 °C without structural rearrangement) [2]. The resorcinol–allyl alcohol polymer, containing both allylic and phenolic functionalities, can thus undergo thermal post‑treatment to further enhance crosslink density and thermal stability, whereas monomeric resorcinol or simple resorcinol‑formaldehyde novolacs lack this intrinsic thermal response [1].

Claisen rearrangement allyl resorcinol thermal stability

High‑Value Application Scenarios for Benzene-1,3-diol;prop-2-en-1-ol (CAS 42425-45-6) Based on Differentiated Evidence


Water‑Based, Low‑VOC Adhesive for Synthetic Fiber‑Rubber Bonding

The polymer's tunable water solubility at allyl‑to‑resorcinol ratios ≤0.5 : 1 [1] makes it directly suitable for aqueous dip formulations that bond polyester, nylon, or aramid tire cord to vulcanized rubber without organic co‑solvents. The comparable or improved H‑adhesion values (up to ~12% enhancement over conventional RFL controls on certain rubber stocks) [2] support its use in tire and mechanical rubber goods manufacturing where volatile organic compound (VOC) reduction is a regulatory priority.

Formaldehyde‑Free Thermosetting Binder for Wood Composites and Mineral Wool

Because the polymer backbone is formaldehyde‑free, it can be crosslinked with cycloaliphatic dialdehydes or styrenic modifiers to produce binders that match the hot wet tensile strength of phenol–formaldehyde resins without formaldehyde emissions [3]. This scenario is directly relevant to manufacturers of plywood, oriented strand board (OSB), and glass/mineral wool insulation who must comply with evolving formaldehyde emission standards such as CARB Phase 2 and EPA TSCA Title VI.

Post‑Curable Protective Coatings Leveraging Latent Thermal Reactivity

The allyl groups within the polymer undergo Claisen rearrangement at ~180–220 °C, providing a latent thermal crosslinking mechanism [4]. This enables single‑component coating formulations that can be applied at low temperature and subsequently post‑cured to develop enhanced hardness, solvent resistance, and thermal stability—valuable for electronics encapsulation and high‑temperature protective finishes.

Rubber Compounding Additive with Dual Solubility Profiles

The ability to switch between water‑soluble (low unsaturate ratio) and organic‑soluble (high unsaturate ratio) forms [1] allows compounders to select the optimal solubility profile for incorporation into polar rubber latex systems or non‑polar rubber cements in tire and industrial rubber goods manufacturing.

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